

Elucidation of the Chemical Structure of Ganolactone B: A Technical Guide

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Compound of Interest

Compound Name: Ganolactone B

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Abstract

Ganolactone B, a lanostane-type triterpenoid isolated from the fruiting bodies of *Ganoderma sinense*, represents a class of natural products with significant interest in medicinal chemistry. Its chemical architecture, characterized by a complex polycyclic system and multiple stereocenters, necessitates a rigorous and systematic approach for complete structural elucidation. This technical guide provides an in-depth overview of the methodologies and data interpretation integral to the determination of **Ganolactone B**'s structure, established as 3 β ,7 β -dihydroxy-11,15-dioxo-lanosta-8-en-24 \rightarrow 20 lactone. The process relies on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document details the experimental protocols for these key techniques and presents the quantitative data in a structured format for clarity and comparative analysis. Furthermore, logical workflows and key relational data are visualized through diagrams to facilitate a deeper understanding of the structure elucidation process.

Introduction

The structural characterization of novel natural products is a cornerstone of drug discovery and development. **Ganolactone B**, with the molecular formula C₂₇H₃₈O₆, was identified as a novel lanostane-type triterpene through its isolation from *Ganoderma sinense*.^[1] The elucidation of its intricate structure was accomplished through a combination of one- and two-dimensional NMR spectroscopy, and mass spectrometry, without the use of X-ray crystallography. This

guide will walk through the key experimental evidence and logical steps that led to the definitive structural assignment of **Ganolactone B**.

Physicochemical and Spectroscopic Data

The initial characterization of **Ganolactone B** involved the determination of its fundamental physicochemical and spectroscopic properties.

Property	Value
Appearance	Colorless needles
Molecular Formula	C ₂₇ H ₃₈ O ₆
Molecular Weight	458.59 g/mol
Melting Point	>300°C
Optical Rotation	+183° (c=0.3, MeOH)
HR-ESI-MS	m/z [M+H] ⁺ calculated for C ₂₇ H ₃₉ O ₆ : 459.2747, found: 459.2750

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was the principal technique employed for the detailed structural analysis of **Ganolactone B**. A standard suite of NMR experiments was conducted to establish the carbon skeleton and the relative stereochemistry.

- Instrumentation: Bruker AVANCE 500 MHz spectrometer.
- Solvent: Pyridine-d₅.
- Temperature: 25°C.
- Proton (¹H) NMR: 500 MHz, standard pulse sequences.
- Carbon (¹³C) NMR: 125 MHz, proton-decoupled.

- 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): To identify ^1H - ^1H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify direct ^1H - ^{13}C correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ^1H - ^{13}C correlations (2-3 bonds), crucial for connecting spin systems and identifying quaternary carbons.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing insights into the relative stereochemistry.

Mass Spectrometry (MS)

High-resolution mass spectrometry was used to determine the exact molecular formula of **Ganolactone B**.

- Instrumentation: Agilent 6520 Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive.
- Data Analysis: The molecular formula was determined from the measured m/z value of the protonated molecular ion $[\text{M}+\text{H}]^+$.

NMR Data and Structural Elucidation

The complete assignment of the ^1H and ^{13}C NMR spectra of **Ganolactone B** was achieved through the combined analysis of 1D and 2D NMR data.

^1H and ^{13}C NMR Spectral Data

The following table summarizes the assigned chemical shifts for all protons and carbons in **Ganolactone B**.

Position	^{13}C (δc)	^1H (δH , multiplicity, J in Hz)
1	35.8	1.85 (m), 1.65 (m)
2	28.5	1.95 (m)
3	78.9	3.22 (dd, 11.5, 4.5)
4	38.9	2.15 (m)
5	50.1	1.55 (m)
6	29.8	2.05 (m)
7	74.5	4.45 (t, 8.5)
8	145.8	-
9	140.2	-
10	37.2	-
11	200.1	-
12	49.5	2.65 (d, 12.0)
13	45.3	-
14	50.8	-
15	215.5	-
16	35.1	2.81 (m), 2.66 (m)
17	48.2	2.55 (m)
18	18.9	1.15 (s)
19	19.1	1.25 (s)
20	86.5	-
21	21.5	1.39 (s)
22	34.2	2.68 (m), 2.49 (m)
23	25.8	1.90 (m)

24	175.2	-
25	30.1	2.10 (m)
26	22.5	0.95 (d, 6.5)
27	22.8	0.98 (d, 6.5)

2D NMR Correlation Analysis

The structural backbone and key functional groups were pieced together using 2D NMR data.

COSY correlations established the proton-proton coupling networks, allowing for the tracing of the spin systems within the molecule. For example, the correlations from H-3 to H-2 and H-4, and from H-7 to H-6, were readily identified.

HMBC correlations were pivotal in connecting the individual spin systems and in placing the quaternary carbons and carbonyl groups. Key HMBC correlations are summarized below and visualized in the subsequent diagram.

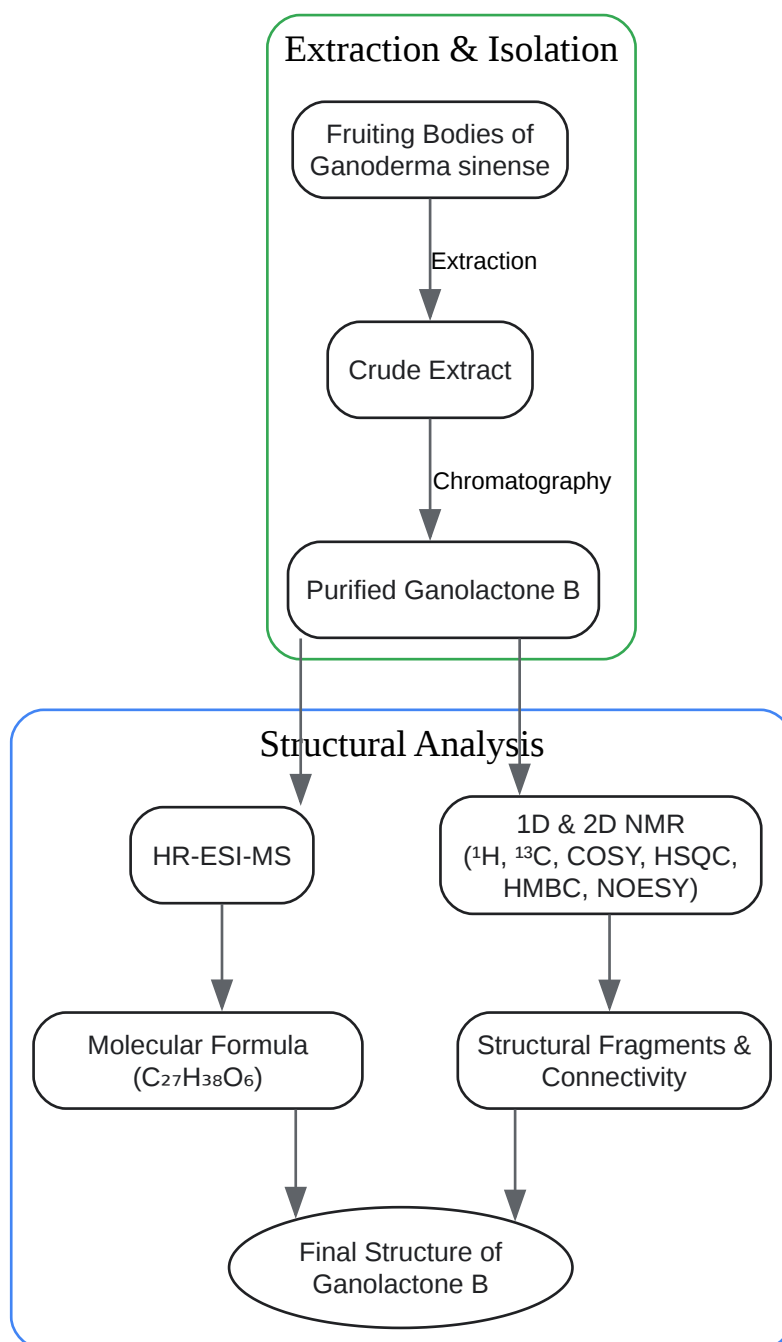
Proton	Correlated Carbons (δ_c)
H-3 (3.22)	C-1 (35.8), C-2 (28.5), C-4 (38.9), C-5 (50.1)
H-7 (4.45)	C-5 (50.1), C-6 (29.8), C-8 (145.8), C-9 (140.2)
H-18 (1.15)	C-12 (49.5), C-13 (45.3), C-14 (50.8), C-17 (48.2)
H-19 (1.25)	C-1 (35.8), C-5 (50.1), C-9 (140.2), C-10 (37.2)
H-21 (1.39)	C-17 (48.2), C-20 (86.5), C-22 (34.2)
H-26 (0.95)	C-24 (175.2), C-25 (30.1), C-27 (22.8)
H-27 (0.98)	C-24 (175.2), C-25 (30.1), C-26 (22.5)

These correlations confirmed the positions of the hydroxyl groups at C-3 and C-7, the carbonyl groups at C-11 and C-15, and the lactone ring involving C-20 and C-24.

NOESY correlations provided crucial information about the relative stereochemistry of **Ganolactone B**. For instance, correlations between H-3 and H-5, and between H-7 and H-14, helped to establish the β -orientation of the hydroxyl groups at C-3 and C-7.

Visualizations

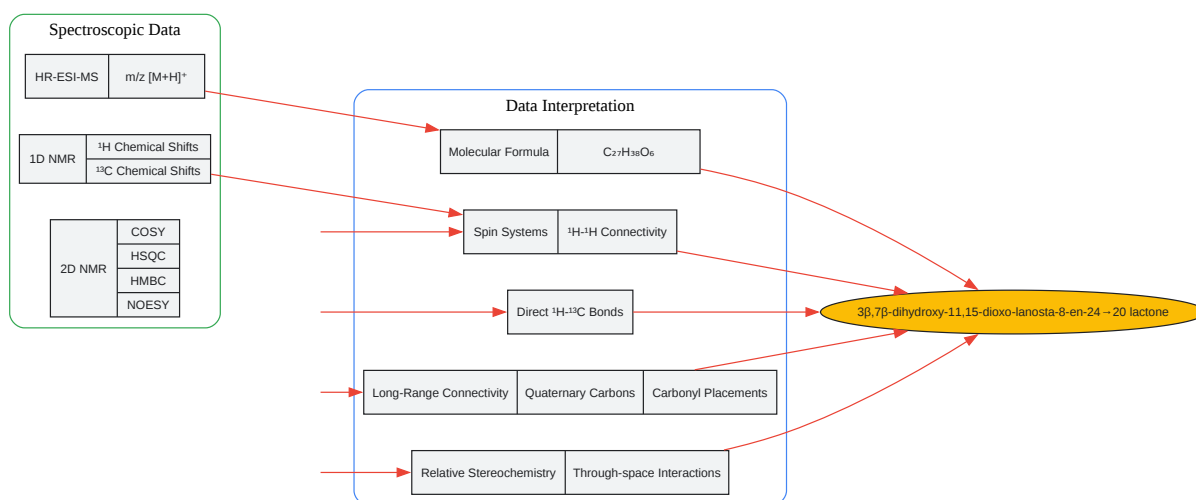
Experimental Workflow



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Caption: Experimental workflow for the isolation and structural elucidation of **Ganolactone B**.

Logical Relationships in Structure Elucidation

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Caption: Logical flow from spectroscopic data to the final structure of **Ganolactone B**.

Conclusion

The chemical structure of **Ganolactone B** was unequivocally determined as 3 β ,7 β -dihydroxy-11,15-dioxo-lanosta-8-en-24 \rightarrow 20 lactone through the systematic application and interpretation of modern spectroscopic techniques. The combination of high-resolution mass spectrometry and a comprehensive suite of 1D and 2D NMR experiments provided the necessary evidence to establish the molecular formula, the carbon skeleton, the location of functional groups, and the relative stereochemistry. This guide has outlined the detailed experimental protocols and the logical framework that underpin the structural elucidation of this complex natural product, serving as a valuable resource for researchers in the field of natural product chemistry and drug discovery.

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References

- 1. medchemexpress.com [medchemexpress.com]
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